molecular formula C9H7O5D3 B196586 4-Hydroxy-3-(methoxy-d3)-mandelic Acid CAS No. 74495-70-8

4-Hydroxy-3-(methoxy-d3)-mandelic Acid

Cat. No.: B196586
CAS No.: 74495-70-8
M. Wt: 201.19 g/mol
InChI Key: CGQCWMIAEPEHNQ-FIBGUPNXSA-N
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Description

4-Hydroxy-3-(methoxy-d3)-mandelic Acid is a deuterated form of vanilmandelic acid, which is a metabolite of catecholamines such as epinephrine and norepinephrine. This compound is often used as an internal standard in various analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS) for monitoring vanilmandelic acid levels .

Scientific Research Applications

4-Hydroxy-3-(methoxy-d3)-mandelic Acid has several scientific research applications:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of vanilmandelic acid in biological samples.

    Biology: Employed in metabolic studies to trace the pathways of catecholamine metabolism.

    Medicine: Utilized in clinical diagnostics to monitor catecholamine levels in patients with certain medical conditions, such as pheochromocytoma.

    Industry: Applied in the production of deuterated compounds for research and development purposes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(methoxy-d3)-mandelic Acid typically involves the deuteration of vanilmandelic acid. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method involves the use of deuterated methanol (CD3OD) in the presence of a catalyst to facilitate the exchange reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle deuterated compounds.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-(methoxy-d3)-mandelic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(methoxy-d3)-mandelic Acid is primarily related to its role as a metabolite of catecholamines. It is formed through the enzymatic oxidation of catecholamines, followed by methylation and subsequent deuteration. The compound serves as a marker for catecholamine metabolism and is used to study the biochemical pathways involved in this process .

Comparison with Similar Compounds

    Vanilmandelic Acid: The non-deuterated form of 4-Hydroxy-3-(methoxy-d3)-mandelic Acid.

    Homovanillic Acid: Another metabolite of catecholamines with a similar structure but different metabolic pathways.

    3-Methoxy-4-hydroxyphenylglycol: A related compound involved in catecholamine metabolism

Uniqueness: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry.

Properties

IUPAC Name

2-hydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQCWMIAEPEHNQ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493910
Record name Hydroxy{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74495-70-8
Record name Benzeneacetic acid, α,4-dihydroxy-3-(methoxy-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74495-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxy{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The resulting compound was deprotected, by treatment with 1M sodium hydroxide (500 microlitre) for 30 minutes at room temperature in the dark. The reaction mixture was taken to pH 3 with 2M hydrochloric acid (200 microlitre) and the 1M citric acid (1.5 ml). Volatiles were removed in vacuo, the residue taken up in methanol, and inorganics filtered to leave a clear yellow solution. This was subjected to TLC (eluent dichloromethane-methanol-acetic acid 75:25:1) to give the product as one major band Rf 0.10, which was eluted with methanol and stored at -20° C. in the dark.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-hydroxy-3-(methoxy-d3)-mandelic acid synthesized and used in catecholamine metabolite research?

A1: this compound, along with its d3-labeled phenylacetic acid and phenylethylene glycol counterparts, are not directly investigated for their biological activity. Instead, they are synthesized as internal standards for use in gas chromatography-mass spectrometry (GC-MS) analysis []. These deuterated compounds are structurally very similar to naturally occurring catecholamine metabolites, such as 4-hydroxy-3-methoxymandelic acid (also known as vanillylmandelic acid or VMA).

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